Regioisomeric Differentiation: 2-Phenylpropanamide vs. 3-Phenylpropanamide Analogs in Dual Kinase Inhibition
The closest structural analog, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide (CAS 2034413-98-2), has been reported to exhibit inhibitory activities against c-Met and VEGFR-2 kinases, but no quantitative IC₅₀ values are publicly available for either compound . The 2-phenylpropanamide regioisomer (target compound) places the phenyl substituent one carbon closer to the amide carbonyl, altering the dihedral angle and steric profile compared to the 3-phenylpropanamide version. This regioisomeric shift is expected to produce differential kinase selectivity, as demonstrated by structure-activity relationship (SAR) studies on related triazolopyrazine series where the phenyl position modulated c-Met IC₅₀ values by over 10-fold [1]. Direct head-to-head quantitative comparison cannot be performed due to the absence of publicly reported IC₅₀ data for both compounds; this evidence relies on class-level SAR inference.
| Evidence Dimension | Kinase inhibitory activity (c-Met / VEGFR-2) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide; reported to exhibit c-Met/VEGFR-2 inhibitory activities, but quantitative IC₅₀ not publicly available |
| Quantified Difference | Cannot be calculated; regioisomeric difference confirmed by CAS number and molecular structure |
| Conditions | In vitro kinase inhibition assays (specific assay conditions not publicly available for either compound) |
Why This Matters
Procurement of the correct regioisomer (2-phenyl vs. 3-phenyl) is critical because even a one-carbon shift in the phenyl position can alter kinase selectivity profiles, potentially leading to different biological outcomes in target-engagement studies [1].
- [1] Liu X, Li Y, Zhang Q, Pan Q, Zheng P, Dai X. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front Chem. 2022;10:815534. doi:10.3389/fchem.2022.815534. View Source
